molecular formula C16H10O7 B1682273 Wedelolactone CAS No. 524-12-9

Wedelolactone

货号 B1682273
CAS 编号: 524-12-9
分子量: 314.25 g/mol
InChI 键: XQDCKJKKMFWXGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Wedelolactone is an organic chemical compound classified as a coumestan . It occurs in Eclipta alba (false daisy) and in Wedelia calendulacea . It has been reported to have many bioactive properties .


Synthesis Analysis

Wedelolactone can be synthesized using a novel and efficient enzyme obtained from sweet potato juice. This enzyme is used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .


Molecular Structure Analysis

Wedelolactone has a molecular formula of C16H10O7 . Its average mass is 314.246 Da and its monoisotopic mass is 314.042664 Da . It is likely to be a characteristic metabolite of two genera Eclipta and Wedelia .


Chemical Reactions Analysis

Wedelolactone has been reported to undergo various chemical reactions. For instance, it has been used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .


Physical And Chemical Properties Analysis

Wedelolactone has a molar mass of 314.249 g/mol . It is a white to off-white solid .

科学研究应用

抑制脂肪生成

从草药中提取的化合物Wedelolactone对干细胞分化产生显著影响,特别是抑制人脂肪组织来源的间充质干细胞(hAMSCs)的脂肪生成分化。它通过维持ERK活性来减少脂滴形成和脂肪生成相关蛋白的表达。这揭示了Wedelolactone对hAMSCs中脂肪生成分化的新型抑制作用(Lim et al., 2012)

癌细胞中的蛋白酶体抑制

Wedelolactone在乳腺癌细胞中作为蛋白酶体的抑制剂,影响了胰蛋白酶样、胰蛋白酶样和半胱氨酸样活性。其蛋白酶体抑制作用导致肿瘤细胞中多泛素化蛋白和快速降解蛋白的积累。这种抑制与其诱导产生活性氧物质的能力无关,表明Wedelolactone具有铜独立的蛋白酶体抑制机制。Wedelolactone对乳腺癌细胞的细胞毒性部分通过靶向蛋白酶体蛋白降解途径进行中介(Nehybová等,2017)

促进牙本质细胞分化

Wedelolactone通过促进Wnt/β-Catenin信号通路和抑制NF-κB信号通路来增强牙本质细胞分化。在接受Wedelolactone处理的牙髓干细胞(DPSCs)中,这一点在促进牙本质细胞分化和矿化方面是明显的,影响了牙本质相关标记基因的表达(Wang et al., 2018)

抑制真菌性角膜炎炎症

Wedelolactone通过减轻中性粒细胞的招募和阿斯佩尔吉氏曲霉角膜炎中IL-1β的成熟,显著减少宿主免疫反应。这表明Wedelolactone在减轻真菌性角膜炎症病变严重程度方面具有潜力,特别是与抗真菌药物结合时(Cheng等,2019)

增强成骨细胞生成

发现Wedelolactone通过ERK-和JNK介导的BMP2表达和Smad/1/5/8磷酸化来增强成骨细胞生成。这个过程影响了骨髓间充质干细胞(BMSCs),导致成骨细胞生成相关标记基因的表达增加。这表明Wedelolactone在骨健康和再生中具有潜在的治疗应用(Zhu et al., 2018)

抗菌活性

Wedelolactone对各种病原体,包括表皮葡萄球菌和伤寒沙门氏菌,表现出有效的抗菌活性。这表明Wedelolactone作为一种来源于传统草药植物的天然抗菌剂具有潜力(Dalal et al., 2008)

与DNA的相互作用

研究探讨了Wedelolactone的电化学性质及其与DNA的相互作用。它显示出具有可逆的氧化还原系统,可能影响其与DNA的相互作用和结合。这为进一步研究其在DNA相关研究和可能在癌症治疗中的潜在应用开辟了途径(Červeň等,2015)

肝保护作用

Wedelolactone has shown hepatoprotective effects against immune-mediated liver injury, such as in Concanavalin A-induced hepatitis. It modulates inflammatory cytokines and the NF-κB signaling pathway, suggesting its potential in treating liver diseases (Luo et al., 2018).

安全和危害

Wedelolactone is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective clothing when handling it . Contaminated work clothing should not be allowed out of the workplace .

未来方向

Wedelolactone is a promising agent with great pharmacological values . Understanding the structural basis for the inhibitory mode of wedelolactone might help to open up new avenues for the design of novel compounds efficiently inhibiting cancer cells . Moreover, the interactions of wedelolactone with copper may be essential for therapeutic performance and selectivity against cancer cells .

属性

IUPAC Name

1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDCKJKKMFWXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200408
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Wedelolactone

CAS RN

524-12-9
Record name Wedelolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wedelolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Wedelolactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Wedelolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name WEDELOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Wedelolactone
Reactant of Route 2
Wedelolactone
Reactant of Route 3
Wedelolactone
Reactant of Route 4
Wedelolactone
Reactant of Route 5
Wedelolactone
Reactant of Route 6
Wedelolactone

Citations

For This Compound
3,830
Citations
NM Ha, NQ Hop, NT Son - Fitoterapia, 2022 - Elsevier
… on wedelolactone revealed that its … wedelolactone and potential agents is a preferential approach to improve its biomedical values. Pharmacokinetic study exhibited that wedelolactone …
Number of citations: 9 www.sciencedirect.com
CC Li, ZX **e, YD Zhang, JH Chen… - The Journal of Organic …, 2003 - ACS Publications
… to synthesize wedelolactone. The structure of the synthesized wedelolactone was determined synthetically and spectroscopically, and was identical with natural wedelolactone. Most …
Number of citations: 112 pubs.acs.org
SM Wong, S Antus, A Gottsegen, B Fessler… - Arzneimittel …, 1988 - europepmc.org
… that most of the wedelolactone derivatives significantly protected … In addition, a free OH at C-5 of the wedelolactone molecule … of C-7 substitution in wedelolactone was obtained in the 5-…
Number of citations: 50 europepmc.org
PA Melo, CL Ownby - Toxicon, 1999 - Elsevier
… Both heparin and wedelolactone independently reduced the myotoxic effect of both crude venoms and both myotoxins, but wedelolactone was more effective. Wedelolactone plus …
Number of citations: 173 www.sciencedirect.com
M Kobori, Z Yang, D Gong, V Heissmeyer… - Cell Death & …, 2004 - nature.com
… the mechanism of wedelolactone, we examined the effect of wedelolactone on IKK activity, which catalyzed the phosphorylation of IκBα. We found that wedelolactone inhibited TNFα …
Number of citations: 271 www.nature.com
P Benes, L Knopfova, F Trcka, A Nemajerova… - Cancer letters, 2011 - Elsevier
… We found that wedelolactone suppressed growth and … Wedelolactone interacted with dsDNA and inhibited the activity of DNA topoisomerase IIα. We conclude that wedelolactone can …
Number of citations: 73 www.sciencedirect.com
YQ Liu, LB Zhan, T Liu, MC Cheng, XY Liu… - Journal of …, 2014 - Elsevier
… The inhibitory effect of wedelolactone is more potent … /ml wedelolactone reduced the number of multinucleated osteoclast-like cells. At the high doses, EAE (20 µg/ml) and wedelolactone …
Number of citations: 49 www.sciencedirect.com
Y Lu, DM Hu, SB Ma, X Zhao, S Wang, G Wei… - International …, 2016 - Elsevier
Eclipta, a traditional Chinese medicine, has been used to treat liver disease for centuries. However, the chemical basis and biological mechanisms of Eclipta remain elusive. The current …
Number of citations: 94 www.sciencedirect.com
T Nehybova, J Smarda, L Daniel, J Brezovsky… - The Journal of Steroid …, 2015 - Elsevier
… Therefore, the aim of this study is to analyze the estrogenic properties of wedelolactone in breast cancer cells in detail. We show that wedelolactone acts as phytoestrogen indeed by …
Number of citations: 34 www.sciencedirect.com
SD Syed, M Deepak, S Yogisha… - … Journal Devoted to …, 2003 - Wiley Online Library
Wedelolactone (WL) and demethylwedelolactone (DWL) isolated from Eclipta alba were tested in the trypsin inhibition bioassay (in vitro). Both compounds showed potent activity. IC 50 …
Number of citations: 54 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。